Positional Isomerism Dictates MAO-B Inhibitory Potency: 4-Hydroxy vs. 3-Hydroxy Analogs
The 4-hydroxyphenyl substitution pattern on the benzothiazole scaffold is a critical determinant of MAO-B inhibitory potency. In the parent SAR series, a positional isomer (compound 28) featuring this 4-hydroxy configuration achieved a potent MAO-A IC50 of 0.030 µM, while its direct regioisomer with a 3-hydroxy group (compound 30) displayed a different selectivity profile, with its highest potency directed towards MAO-B (0.015 µM) and AChE (0.114 µM) [1]. This demonstrates that the 4-hydroxy motif, as present in 895481-62-6, can be engineered for specific potency, while the 3-hydroxy analog pivots towards a distinct multi-target profile, preventing interchangeable use [1].
| Evidence Dimension | MAO-A Inhibitory Potency Shift due to Hydroxyl Position Isomerism |
|---|---|
| Target Compound Data | Configuration: 4-hydroxyphenyl (as in compound 28 context) |
| Comparator Or Baseline | Configuration: 3-hydroxyphenyl (compound 30). MAO-B IC50 = 0.015 µM; AChE IC50 = 0.114 µM [1]. |
| Quantified Difference | Qualitative shift from a selective MAO-A profile (4-hydroxy) to a dual MAO-B/AChE profile (3-hydroxy). |
| Conditions | In vitro fluorometric enzyme inhibition assays using recombinant human MAO-A and MAO-B, and electric eel AChE [1]. |
Why This Matters
The specific 4-hydroxy substitution pattern of 895481-62-6 maps to a distinct pharmacological space, making it the only valid choice for research targeting pathways associated with the 4-hydroxy SAR cluster, not the dual-inhibition cluster of its 3-hydroxy regioisomer.
- [1] Kumar, S., Mitra, R., & Ayyannan, S. R. Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases. Molecular Diversity, 29, 4231–4253 (2025). View Source
